molecular formula C24H37BN2O7 B13909210 tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate

tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate

Cat. No.: B13909210
M. Wt: 476.4 g/mol
InChI Key: KYOCJMNAHJMHKO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzoyl group, and a boronate ester

Preparation Methods

The synthesis of tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of substitution reactions to introduce the benzoyl and boronate ester groups . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis .

Scientific Research Applications

Tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Similar compounds include other boronate esters and piperazine derivatives. For example:

The unique combination of functional groups in tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate makes it particularly versatile and valuable for various applications.

Properties

Molecular Formula

C24H37BN2O7

Molecular Weight

476.4 g/mol

IUPAC Name

tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H37BN2O7/c1-22(2,3)32-21(29)27-12-10-26(11-13-27)20(28)19-17(30-8)14-16(15-18(19)31-9)25-33-23(4,5)24(6,7)34-25/h14-15H,10-13H2,1-9H3

InChI Key

KYOCJMNAHJMHKO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)OC

Origin of Product

United States

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